N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, which includes a cyclopropyl group, a thiophene ring, and a trifluoromethyl group, suggests potential for various chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the sulfonamide core: This can be achieved by reacting 4-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine, such as cyclopropylamine, under basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the intermediate formed in the previous step.
Final coupling: The final step involves coupling the thiophene-substituted intermediate with an ethyl group, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonamides.
Medicine: Potential use as an antibacterial or antifungal agent.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-benzenesulfonamide: Lacks the trifluoromethyl group.
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group.
N-cyclopropyl-N-(2-(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
The presence of the trifluoromethyl group in N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties. The thiophene ring may also contribute to unique electronic and steric effects, influencing the compound’s reactivity and biological activity.
Properties
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2S2/c17-16(18,19)12-3-7-15(8-4-12)24(21,22)20(13-5-6-13)10-9-14-2-1-11-23-14/h1-4,7-8,11,13H,5-6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQHSGZFLZRFSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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